
(+)-psi Reagent
Übersicht
Beschreibung
(+)-psi Reagent is a useful research compound. Its molecular formula is C16H16F5OPS3 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-psi Reagent suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-psi Reagent including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Persistent Scatterer Interferometry (PSI)
- Remote Sensing and Earth Surface Monitoring: PSI, a radar-based technique, is crucial for measuring and monitoring Earth's surface displacements. It's particularly effective in assessing deformation rates, thermal expansion impacts, and validating new PSI applications (Crosetto et al., 2016).
- Geosciences Applications: PSI techniques are extensively used in geosciences for landslide detection and monitoring. They provide high accuracy and are instrumental in landslide susceptibility modeling, especially in areas with complex geological settings (Piacentini et al., 2015).
Porous Silicon (PSi)
- Biosensor Development: PSi has emerged as a promising material for biosensor development due to its optical and morphological properties, large internal surface area, and versatile surface chemistry. It's been used in various optical and electrochemical transducers (Jane et al., 2009).
- Nanomedicine and Drug Delivery: PSi nanoparticles have significant applications in nanomedicine, including drug delivery, diagnostics, and therapy. Their biocompatibility and biodegradability make them ideal for therapeutic agent delivery (Santos et al., 2014).
Other Related Research
- Improving PSI-BLAST Database Searches: Research on refining PSI-BLAST, an iterative program for database protein searches, has led to improved accuracy in identifying distant similarities in protein sequences (Schäffer et al., 2001).
- Application in Educational Settings: The Personalized System of Instruction (PSI) model has shown effectiveness in educational environments, like improving basketball learning outcomes, demonstrating the versatility of PSI in various domains (Juditya et al., 2021).
Eigenschaften
IUPAC Name |
(2R,3aR,6S,7aR)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYCUYPOHPPYAS-WHJDOBIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]2([C@@H](C1)O[P@@](=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5OPS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-psi Reagent | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



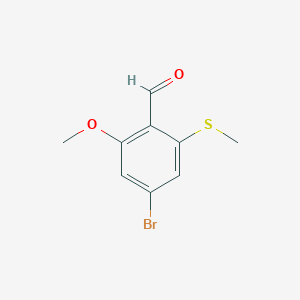
![ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8227290.png)
![6'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8227292.png)
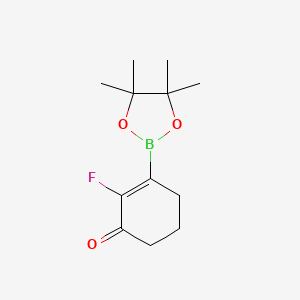
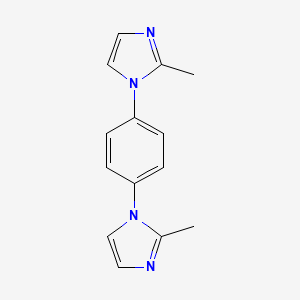
![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8227308.png)
![5'-Bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8227309.png)
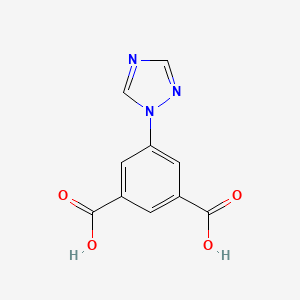


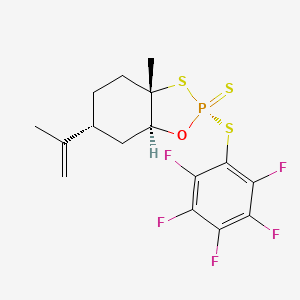
![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)

![tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate](/img/structure/B8227366.png)